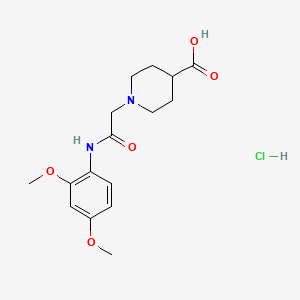

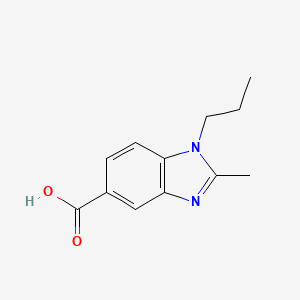

![molecular formula C25H23N7O4 B2489607 2-(4-甲氧基苯氧基)-N-(3-甲基-1-(4-氧代-1-(对甲苯基)-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-1H-吡唑-5-基)乙酰胺 CAS No. 1171035-67-8](/img/structure/B2489607.png)

2-(4-甲氧基苯氧基)-N-(3-甲基-1-(4-氧代-1-(对甲苯基)-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-1H-吡唑-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of organic molecules that are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis and study of such compounds can provide insights into their mechanisms of action and potential applications in therapeutic development.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine analogs involves multi-step chemical processes, including the use of aryloxy groups attached to the pyrimidine ring, which are derived from key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes highlight the complexity and the synthetic versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating compounds with potential anticancer activities (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including the core chemical groups and substituents, plays a crucial role in their biological activity. Structural modifications, such as the introduction of aryloxy groups, significantly impact the compound's interaction with biological targets, influencing its efficacy and specificity.

Chemical Reactions and Properties

Compounds similar to the one undergo various chemical reactions, including acetylation, formylation, and reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and the construction of diverse nitrogen heterocycles (Farouk et al., 2021). These reactions are fundamental for the synthesis of compounds with potential biological activities.

科学研究应用

抗癌活性

对类似于查询化合物的衍生物的研究已经发现了潜在的抗癌特性。Al-Sanea等人(2020年)进行的一项研究专注于设计和合成某些2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物,揭示了对多种癌细胞系表现出可观的抑制癌细胞生长的化合物。这项工作表明了该化合物在开发新的抗癌药物Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, Abdelgawad, 2020中的相关性。

缓蚀作用

该化合物及其衍生物已被探讨其在缓蚀方面的应用。Lgaz等人(2020年)展示了两种吡唑啉衍生物用于增强轻钢在盐酸中的抗腐蚀性能,突出了该化合物在工业应用中的实用性,特别是在保护石油精炼设施中金属抗腐蚀方面的作用Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, Chung, 2020。

放射配体成像

在放射药学领域,Dollé等人(2008年)报告了一系列新型2-苯基吡唑啉[1,5-a]嘧啶乙酰胺作为18 kDa跨膜蛋白的选择性配体的合成,设计这些化合物用于标记氟-18,以进行正电子发射断层扫描(PET)的体内成像。这项研究概述了类似化合物在诊断成像和神经学研究中的潜力Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008。

β-内酰胺的合成

该化合物的结构也已被用于合成新型β-内酰胺。Bhalla等人(2015年)描述了新型单环式反式和顺式3-氧/硫/硒-4-吡唑基-β-内酰胺的简便合成,突出了其在新药物开发和化学反应性探索中的重要性Bhalla, Bari, Berry, Bhalla, Vats, Mandal, Khullar, 2015。

属性

IUPAC Name |

2-(4-methoxyphenoxy)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O4/c1-15-4-6-17(7-5-15)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)14-36-19-10-8-18(35-3)9-11-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWQBURPLMYRMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

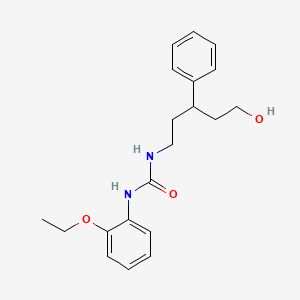

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

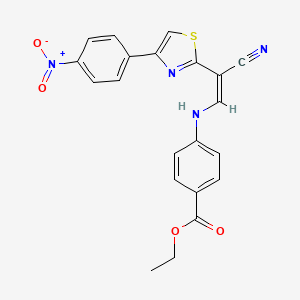

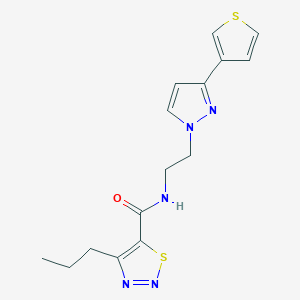

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

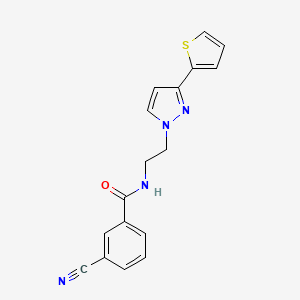

![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)